3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione
Description
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine scaffold. The compound features methyl groups at N3 and N7, and a pentylsulfanyl moiety at C8, distinguishing it from related structures. Purine-2,6-diones are pharmacologically significant due to their interactions with enzymes and receptors, such as phosphodiesterases and sphingosine-1-phosphate receptors (S1PRs) . This compound’s design aims to balance lipophilicity (via the pentyl chain) and steric effects (via the methyl groups) to optimize bioavailability and target binding.
Properties
IUPAC Name |
3,7-dimethyl-8-pentylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-5-6-7-19-12-13-9-8(15(12)2)10(17)14-11(18)16(9)3/h4-7H2,1-3H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLJSIWSVPZDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a purine derivative with potential biological activity that has garnered interest in pharmaceutical development. Its unique structural features suggest various mechanisms of action, which may contribute to its therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine base with two methyl groups at the 3 and 7 positions, a pentylsulfanyl group at the 8 position, and carbonyl groups at the 2 and 6 positions. This configuration may influence its interactions with biological targets.
Pharmacological Effects
Research indicates that 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione exhibits several pharmacological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
These activities are summarized in Table 1.
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
The biological activity of 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on specific receptors that mediate cellular responses to stress and inflammation.
- Gene Expression Regulation : There is evidence suggesting that it influences the expression of genes related to oxidative stress and inflammation.
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
-
Case Study on Oxidative Stress in Neuronal Cells :
- Researchers administered varying concentrations of 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione to neuronal cell cultures exposed to oxidative stress.
- Results indicated a significant reduction in markers of oxidative damage compared to control groups.
-
Case Study on Inflammatory Response in Macrophages :
- A study investigated the impact of the compound on macrophage activation induced by lipopolysaccharides (LPS).
- Findings showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha) upon treatment with the compound.
These case studies underscore the compound's potential therapeutic applications in neuroprotection and inflammatory diseases.
Scientific Research Applications
Environmental Applications
Role in Climate Regulation
DMSP plays a significant role in the global sulfur cycle. It is produced by phytoplankton and macroalgae and is involved in the formation of dimethyl sulfide, a gas that contributes to cloud formation and climate regulation. The breakdown of DMSP into dimethyl sulfide (DMS) can influence atmospheric chemistry and climate patterns.
Osmolyte Function
In marine environments, DMSP acts as an osmolyte, helping organisms maintain cell volume and function under varying salinity conditions. This property is crucial for the survival of marine species in fluctuating environments.
Biological Applications
Cryoprotectant Properties
DMSP serves as a cryoprotectant, protecting cells from freezing damage. This function is particularly important for marine organisms that experience low temperatures.
Carbon and Sulfur Source
Certain marine algae utilize DMSP as a source of carbon and sulfur for growth. This utilization highlights its importance in the marine food web and nutrient cycling.
Pharmacological Applications
Potential Therapeutic Effects
Research indicates that DMSP may have therapeutic potential due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies assessing these interactions can provide insights into its mechanisms of action and potential uses in medicine.
Antioxidant Properties
DMSP has been studied for its antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
Case Study 1: DMSP in Marine Ecosystems
A study conducted on the role of DMSP in marine ecosystems revealed that it significantly contributes to the sulfur cycle and affects microbial community dynamics. The research demonstrated that variations in DMSP concentrations influenced the growth rates of specific microbial populations, thereby impacting overall ecosystem health.
Case Study 2: DMSP as a Cryoprotectant
Research on Antarctic marine organisms showed that DMSP levels increased during freezing conditions, suggesting a protective role against ice formation within cells. This study provided evidence for the physiological importance of DMSP in extreme environments.
Comparative Data Table
| Application Area | Function/Effect | Significance |
|---|---|---|
| Environmental Science | Climate regulation via sulfur cycling | Influences cloud formation and climate patterns |
| Biology | Osmolyte function; cryoprotection | Essential for survival in fluctuating salinity and temperature |
| Pharmacology | Potential therapeutic effects; antioxidant properties | May offer protective effects against oxidative stress |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Purine-2,6-diones
Key Observations :
- Alkyl Chain Length : The pentyl group in the target compound offers moderate lipophilicity compared to shorter (ethyl) or longer (decyl, ) chains, which may influence membrane permeability and metabolic stability .
- Sulfur Modifications : The pentylsulfanyl group at C8 enhances thiol-mediated interactions, whereas mercapto (-SH) derivatives (e.g., 11c) exhibit distinct reactivity and redox properties .
- Aromatic vs.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Q & A
Q. What interdisciplinary approaches validate the environmental impact of synthetic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
